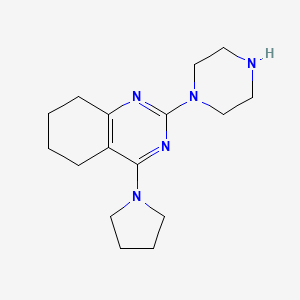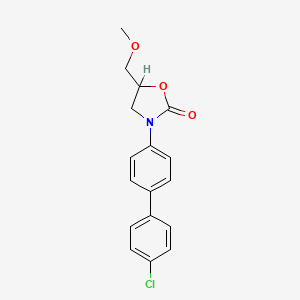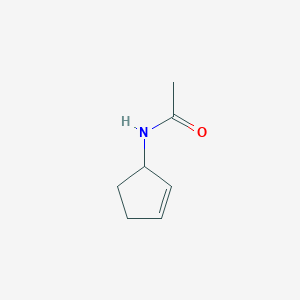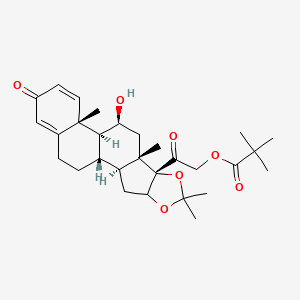
11beta,21-Dihydroxy-16beta,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desonide pivalate is a derivative of desonide, a low-potency topical corticosteroid. It is primarily used for the treatment of inflammatory skin conditions such as atopic dermatitis, seborrheic dermatitis, psoriasis, and contact dermatitis. Desonide pivalate is known for its anti-inflammatory, antipruritic, and vasoconstrictive properties, making it a valuable compound in dermatological treatments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of desonide pivalate involves the esterification of desonide with pivalic acid. The reaction typically requires a catalyst and is carried out under anhydrous conditions to prevent hydrolysis. The process involves the following steps:
Activation of Pivalic Acid: Pivalic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester.
Esterification: The activated pivalic acid reacts with desonide in the presence of a base such as pyridine to form desonide pivalate.
Purification: The product is purified using chromatographic techniques to obtain pure desonide pivalate.
Industrial Production Methods: Industrial production of desonide pivalate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps .
Análisis De Reacciones Químicas
Types of Reactions: Desonide pivalate undergoes various chemical reactions, including:
Oxidation: Desonide pivalate can be oxidized to form ketones and carboxylic acids.
Reduction: Reduction reactions can convert desonide pivalate into alcohols.
Substitution: Nucleophilic substitution reactions can replace the pivalate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted desonide derivatives.
Aplicaciones Científicas De Investigación
Desonide pivalate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Extensively used in dermatology for treating inflammatory skin conditions. Research focuses on its efficacy, safety, and formulation improvements.
Industry: Utilized in the development of topical formulations and transdermal delivery systems .
Mecanismo De Acción
Desonide pivalate exerts its effects by binding to cytosolic glucocorticoid receptors. This complex migrates to the nucleus and binds to specific genetic elements on the DNA, activating or repressing various genes. The primary actions include:
Comparación Con Compuestos Similares
Desonide pivalate is compared with other topical corticosteroids based on potency and therapeutic applications:
Desonide: The parent compound, used for similar dermatological conditions but without the pivalate ester.
Hydrocortisone: A low-potency corticosteroid with similar applications but different potency and side effect profiles.
Betamethasone: A high-potency corticosteroid used for more severe inflammatory conditions.
Clobetasol: A super-potent corticosteroid for severe dermatological conditions .
Uniqueness: Desonide pivalate offers a balance between efficacy and safety, making it suitable for long-term use in mild to moderate inflammatory skin conditions. Its unique ester structure provides enhanced stability and skin penetration compared to desonide.
Conclusion
Desonide pivalate is a valuable compound in dermatology, offering effective treatment for various inflammatory skin conditions. Its synthesis, chemical properties, and applications make it a subject of interest in both scientific research and clinical practice.
Propiedades
Número CAS |
94135-27-0 |
|---|---|
Fórmula molecular |
C29H40O7 |
Peso molecular |
500.6 g/mol |
Nombre IUPAC |
[2-[(1S,2S,8S,9S,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C29H40O7/c1-25(2,3)24(33)34-15-21(32)29-22(35-26(4,5)36-29)13-19-18-9-8-16-12-17(30)10-11-27(16,6)23(18)20(31)14-28(19,29)7/h10-12,18-20,22-23,31H,8-9,13-15H2,1-7H3/t18-,19-,20-,22?,23+,27-,28-,29+/m0/s1 |
Clave InChI |
FAPMGCFSVXGXMO-YCWYSMAFSA-N |
SMILES isomérico |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC4[C@]2(OC(O4)(C)C)C(=O)COC(=O)C(C)(C)C)CCC5=CC(=O)C=C[C@]35C)O |
SMILES canónico |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C(C)(C)C)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


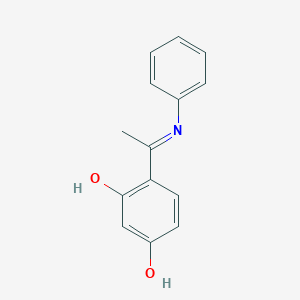
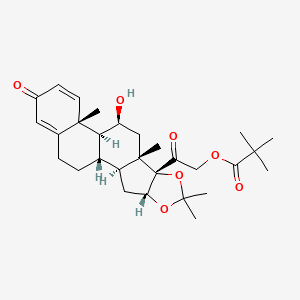
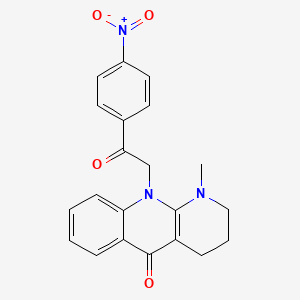

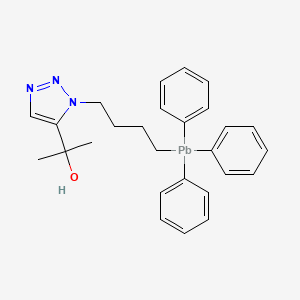
![(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B14437905.png)
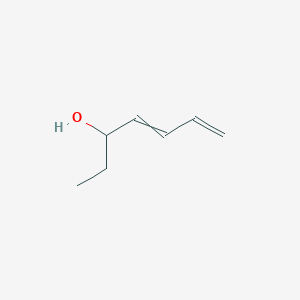
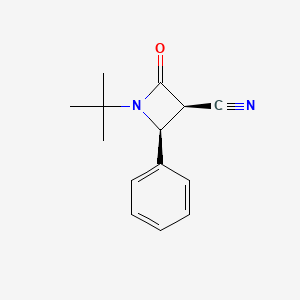
![2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione](/img/structure/B14437923.png)
![4-oxa-3,9-diazatricyclo[6.4.0.02,6]dodeca-1,5,7,9,11-pentaene](/img/structure/B14437936.png)
![N-[4-(2-Amino-2-sulfanylideneethyl)phenyl]acetamide](/img/structure/B14437949.png)
